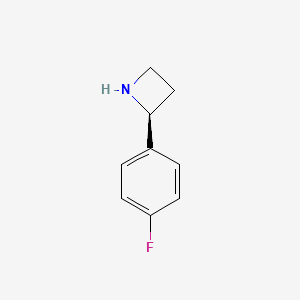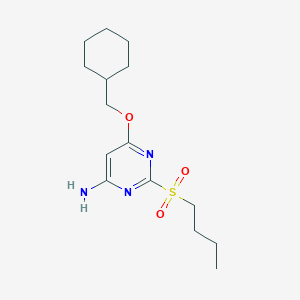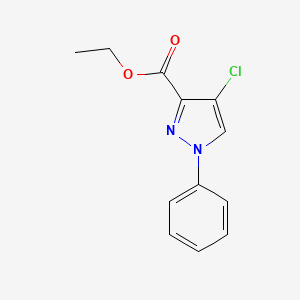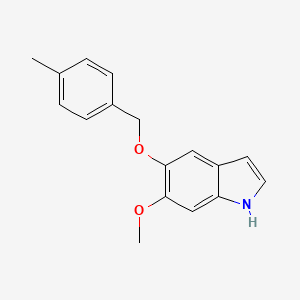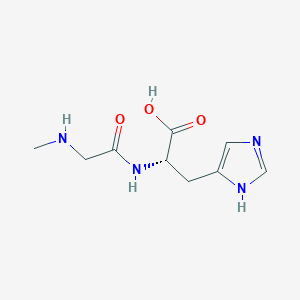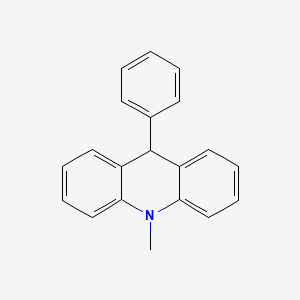
10-Methyl-9-phenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound that belongs to the acridine family It is characterized by a phenyl group attached to the ninth position and a methyl group attached to the tenth position of the acridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine typically involves the reaction of phenylacetonitrile with N-methylacridone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like acetonitrile.
Major Products Formed
Oxidation: The major product is the iminium ion.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
10-Methyl-9-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a photochemical reagent and in the study of hydride transfer reactions.
Biology: The compound is studied for its potential as a biological cofactor and its role in hydride transfer reactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 10-Methyl-9-phenyl-9,10-dihydroacridine involves the release of a hydride ion upon excitation. This process occurs through a stepwise electron/hydrogen-atom transfer mechanism. Upon excitation, the compound is oxidized to the corresponding iminium ion, while the solvent is reduced. This mechanism is crucial for its applications in photochemical reactions and hydride transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
- 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
- 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine
Uniqueness
10-Methyl-9-phenyl-9,10-dihydroacridine is unique due to its specific photochemical properties and its ability to undergo hydride transfer reactions efficiently. Its structure allows for the stabilization of the iminium ion formed during oxidation, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
56875-26-4 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
10-methyl-9-phenyl-9H-acridine |
InChI |
InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |
Clave InChI |
IMVRUPICRVHSAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


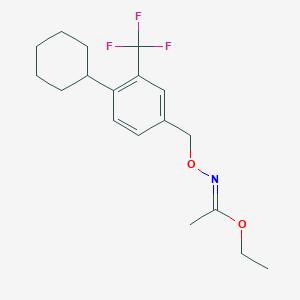

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
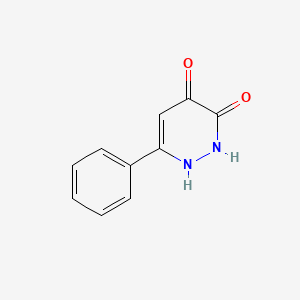
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

